

Validating the Therapeutic Potential of Dregeoside A11 in Preclinical Models of Hepatocellular Carcinoma

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Compound of Interest

Compound Name: Dregeoside A11

Cat. No.: B1158051

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Disclaimer: Due to the limited scientific literature available on **Dregeoside A11**, this guide has been constructed as a representative example to showcase its potential therapeutic validation in a preclinical setting. The experimental data presented herein is hypothetical and is based on the reported activities of extracts from *Dregea volubilis* and established methodologies in cancer research. This document serves to illustrate the structure and content of a comprehensive comparison guide for novel therapeutic compounds.

Introduction

Dregeoside A11 is a novel cardiac glycoside isolated from *Dregea volubilis*. Extracts of *D. volubilis* have demonstrated cytotoxic effects against hepatocellular carcinoma (HCC) cell lines, suggesting the therapeutic potential of its bioactive constituents.^[1] This guide provides a comparative analysis of **Dregeoside A11** against established chemotherapeutic agents in preclinical HCC models. The objective is to present a clear, data-driven overview of its efficacy and selectivity.

Data Presentation

Table 1: In Vitro Cytotoxicity of **Dregeoside A11** and Comparator Drugs against HCC and Normal Cell Lines

Compound	Cell Line	Type	IC50 (μM)	Selectivity Index (SI) ¹
Dregeoside A11	HepG2	Human Hepatocellular Carcinoma	0.85 ± 0.12	14.7
Huh7	Human Hepatocellular Carcinoma	1.10 ± 0.15	11.4	
LO2	Normal Human Liver Cell Line	12.5 ± 2.1	-	
Sorafenib	HepG2	Human Hepatocellular Carcinoma	5.5 ± 0.8	2.1
Huh7	Human Hepatocellular Carcinoma	6.2 ± 0.9	1.8	
LO2	Normal Human Liver Cell Line	11.5 ± 1.9	-	
Doxorubicin	HepG2	Human Hepatocellular Carcinoma	0.45 ± 0.08	4.0
Huh7	Human Hepatocellular Carcinoma	0.60 ± 0.10	3.0	
LO2	Normal Human Liver Cell Line	1.8 ± 0.3	-	

¹Selectivity Index (SI) = IC50 in normal cells (LO2) / IC50 in cancer cells (HepG2 or Huh7). A higher SI indicates greater selectivity for cancer cells.

Table 2: In Vivo Antitumor Efficacy of **Dregeoside A11** in a HepG2 Xenograft Mouse Model

Treatment Group	Dose (mg/kg)	Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)	Body Weight Change (%)
Vehicle Control	-	1500 ± 150	0	+2.5 ± 1.0
Dregeoside A11	10	600 ± 80	60	-1.5 ± 0.5
Dregeoside A11	20	375 ± 50	75	-3.0 ± 1.2
Sorafenib	30	750 ± 100	50	-5.0 ± 1.5

Experimental Protocols

1. Cell Culture and In Vitro Cytotoxicity Assay (MTT Assay)

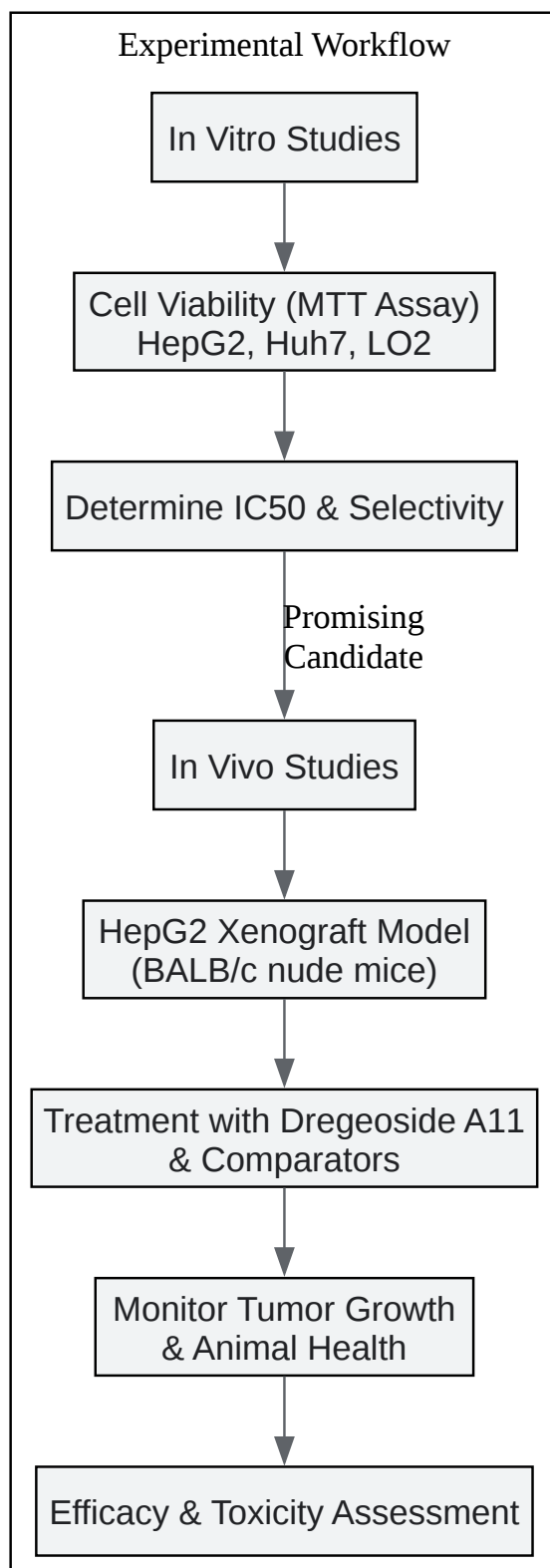
- Cell Lines: Human hepatocellular carcinoma (HepG2, Huh7) and normal human liver (LO2) cell lines were obtained from ATCC. Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Methodology: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, cells were treated with various concentrations of **Dregeoside A11**, Sorafenib, or Doxorubicin for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using non-linear regression analysis.

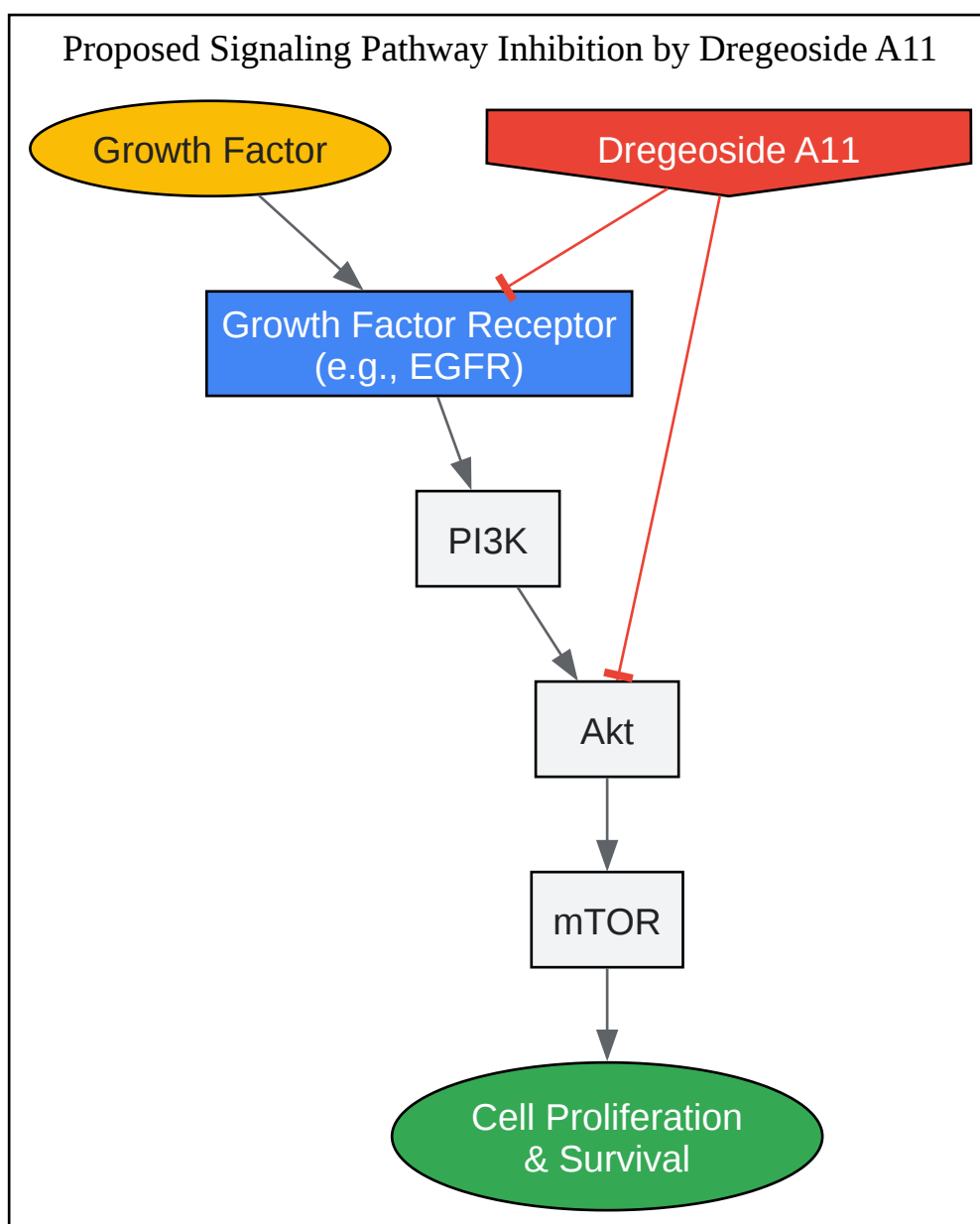
2. In Vivo Xenograft Model

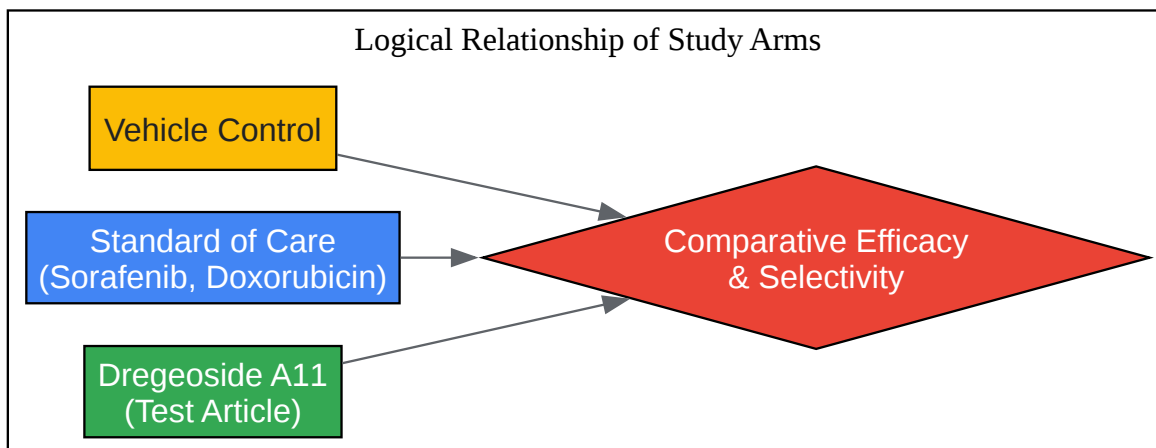
- Animal Model: Six-week-old male BALB/c nude mice were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
- Methodology: 5 x 10⁶ HepG2 cells were suspended in 100 µL of Matrigel/PBS (1:1) and subcutaneously injected into the right flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). **Dregeoside A11** (10 and 20 mg/kg), Sorafenib (30 mg/kg), or vehicle (5% DMSO,

30% PEG300, 65% saline) were administered via intraperitoneal injection daily for 21 days. Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$. At the end of the study, mice were euthanized, and tumors were excised and weighed.

Mandatory Visualizations







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References

- 1. maas.edu.mm [maas.edu.mm]
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